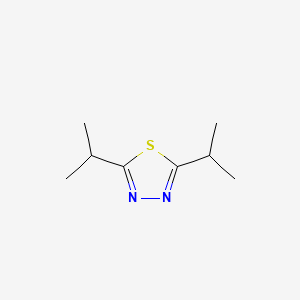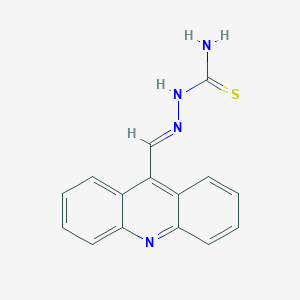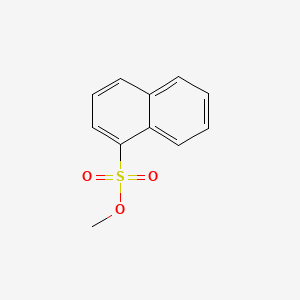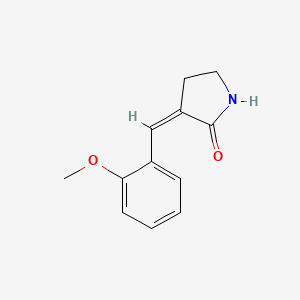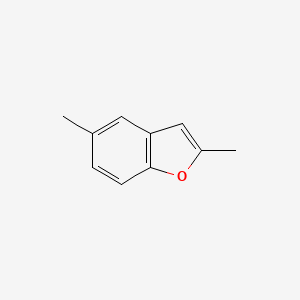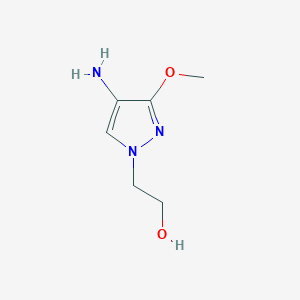
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by functionalization at specific positions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or acidic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-1H-pyrazole
- 4-amino-1H-pyrazole
- 5-amino-1H-pyrazole
Uniqueness
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyrazole ring, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H11N3O2 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(4-amino-3-methoxypyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O2/c1-11-6-5(7)4-9(8-6)2-3-10/h4,10H,2-3,7H2,1H3 |
InChI-Schlüssel |
WPSBBRZTJMVTHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C=C1N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


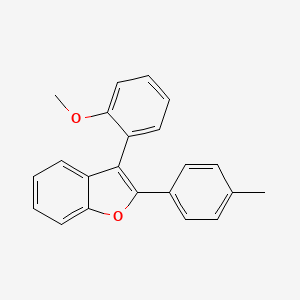
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
